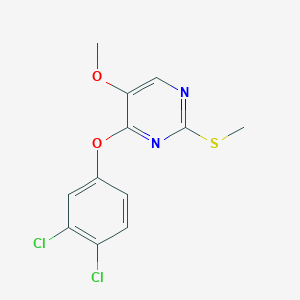

4-(3,4-Dichlorophenoxy)-5-methoxy-2-(methylsulfanyl)pyrimidine

Description

Historical Context of Substituted Pyrimidines in Scientific Research

Pyrimidines, heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3, have been integral to scientific exploration since their discovery in the late 19th century. The first laboratory synthesis of a pyrimidine derivative, barbituric acid, was achieved by Grimaux in 1879 through the condensation of urea and malonic acid. Subsequent work by Pinner in 1884 established foundational methodologies for pyrimidine functionalization, including the introduction of amino, hydroxyl, and alkylthio groups. These early innovations laid the groundwork for the development of substituted pyrimidines, which now encompass over 50,000 documented derivatives with applications ranging from pharmaceuticals to organic electronics.

The introduction of chlorine atoms into pyrimidine systems emerged as a critical advancement in the mid-20th century, driven by the discovery of chlorinated pyrimidines like cytarabine (a chemotherapy agent) and diazinon (an organophosphate insecticide). Chlorination was found to enhance molecular stability, modulate electronic properties, and improve bioavailability. Concurrently, methoxy and methylsulfanyl substituents gained prominence for their ability to fine-tune steric and electronic characteristics, enabling precise control over reactivity and intermolecular interactions.

Significance of Dichlorophenoxy-Pyrimidine Derivatives in Modern Chemistry

Dichlorophenoxy-pyrimidine derivatives, such as this compound, occupy a niche in contemporary chemistry due to their multifunctional architecture. The 3,4-dichlorophenoxy group confers enhanced lipophilicity and π-stacking capabilities, which are critical for interactions with biological targets and organic semiconductors. For instance, analogous compounds like 6-(2,4-dichlorophenoxy)pyrimidine-2,4-diamine (CAS: 16317-65-0) have demonstrated herbicidal activity by inhibiting acetolactate synthase, a key enzyme in plant branched-chain amino acid biosynthesis.

The structural versatility of these derivatives is further exemplified by their adaptability to diverse synthetic routes. The Biginelli reaction, a one-pot multicomponent condensation involving urea, aldehydes, and β-keto esters, has been widely employed to synthesize pyrimidine scaffolds with variable substitution patterns. Modifications at the 2-, 4-, and 5-positions allow researchers to optimize properties such as solubility, thermal stability, and redox potential. For example, replacing a methoxy group with a methylsulfanyl moiety at position 2 increases electron density, enhancing charge transport in organic light-emitting diodes (OLEDs).

Research Trajectory and Current Scientific Interest in Methylsulfanyl-Pyrimidines

Methylsulfanyl (-SMe) substituents have become a focal point in pyrimidine chemistry due to their dual role as electron-donating groups and hydrogen-bond acceptors. In this compound, the methylsulfanyl group at position 2 contributes to a narrow bandgap ($$E_g \approx 2.8 \, \text{eV}$$), as evidenced by computational studies. This property is particularly advantageous in optoelectronic applications, where low bandgap materials enable efficient light emission and absorption across visible wavelengths.

Recent studies have explored the use of methylsulfanyl-pyrimidines as:

- Thermally activated delayed fluorescence (TADF) emitters : Derivatives like 9,10-dihydroacridine-phenylpyrimidine exhibit photoluminescence quantum efficiencies exceeding 80% and external quantum efficiencies of 25% in OLED devices.

- Antimicrobial agents : Pyrimidine-thioether hybrids demonstrate broad-spectrum activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) pathogens, with minimum inhibitory concentrations (MIC) as low as 0.0029 µM.

- Herbicide safeners : Structural analogs such as fenclorim (4,6-dichloro-2-phenylpyrimidine) protect crops from herbicide toxicity by inducing detoxification enzymes.

The following table summarizes key properties of this compound:

Properties

IUPAC Name |

4-(3,4-dichlorophenoxy)-5-methoxy-2-methylsulfanylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O2S/c1-17-10-6-15-12(19-2)16-11(10)18-7-3-4-8(13)9(14)5-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRVJYDABTHJSTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1OC2=CC(=C(C=C2)Cl)Cl)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichlorophenoxy)-5-methoxy-2-(methylsulfanyl)pyrimidine typically involves the reaction of 3,4-dichlorophenol with appropriate pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts like potassium carbonate (K2CO3) to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorophenoxy)-5-methoxy-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form a sulfone derivative.

Reduction: The dichlorophenoxy group can be reduced under specific conditions to form a less chlorinated derivative.

Substitution: The chlorine atoms in the dichlorophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group results in the formation of a sulfone derivative, while substitution of the chlorine atoms can yield various substituted phenoxy derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been synthesized and evaluated for its ability to inhibit cancer cell proliferation. For example, derivatives of this compound have shown promising results in inhibiting malignant cell growth by targeting microtubules, which are crucial for cell division.

- Case Study: A study demonstrated that certain derivatives of pyrimidine compounds, including those related to 4-(3,4-Dichlorophenoxy)-5-methoxy-2-(methylsulfanyl)pyrimidine, exhibited effective cytostatic activity against various cancer cell lines such as HCT-116 (colorectal carcinoma) and SK-BR-3 (breast cancer) at concentrations as low as 10 μM. The growth inhibition (GI) values were reported at 40.87% and 46.14%, respectively .

- Mechanism of Action: The compound's mechanism involves binding to tubulin, disrupting microtubule dynamics, which is essential for mitosis. This action leads to cell cycle arrest and eventual apoptosis in cancer cells .

Targeting Kinase Receptors

The compound has also been investigated for its ability to inhibit kinase receptors, which play a pivotal role in various signaling pathways associated with cancer progression. The structure-activity relationship (SAR) studies indicate that modifications to the pyrimidine ring can enhance binding affinity to these targets, thereby improving therapeutic efficacy .

Pesticidal Properties

Beyond its medicinal uses, this compound has been explored for its pesticidal properties. Its structural attributes allow it to function effectively as a herbicide or insecticide.

- Efficacy: Preliminary evaluations suggest that this compound can effectively control certain weed species by inhibiting their growth through mechanisms similar to those observed in its anticancer applications .

- Environmental Impact: The use of such compounds in agriculture raises questions regarding their environmental persistence and toxicity to non-target species, necessitating further research into their ecological impact and safety profiles .

Summary of Findings

The applications of this compound span both medicinal and agricultural fields. Its potential as an anticancer agent is underscored by its ability to inhibit cell proliferation and target critical cellular mechanisms involved in tumor growth. Additionally, its use in agriculture as a pesticide highlights its versatility but also necessitates careful consideration of environmental safety.

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorophenoxy)-5-methoxy-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(4-methoxyphenyl)sulfanyl]pyrimidine ()

- Structure: Differs in substituents at positions 2 and 4. Position 2: (3,4-Dichlorobenzyl)sulfanyl instead of methylsulfanyl. Position 4: (4-Methoxyphenyl)sulfanyl instead of dichlorophenoxy.

- The 4-methoxyphenylsulfanyl group introduces additional electron-donating methoxy substituents, altering electronic density on the pyrimidine ring .

4-(2,4-Dichlorophenoxy)-5,6-dimethylthieno[2,3-d]pyrimidine (Compound 18, )

- Structure: Core: Thieno[2,3-d]pyrimidine (a fused thiophene-pyrimidine system) instead of a simple pyrimidine. Substituents: 2,4-Dichlorophenoxy at position 4 and methyl groups at positions 5 and 5.

- Impact: The thieno ring enhances aromaticity and may improve binding to hydrophobic targets. Methyl groups at positions 5/6 reduce polarity, increasing lipophilicity compared to the methoxy group in the target compound .

Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ()

- Structure :

- Tetrahydropyrimidine core with a 2-oxo group and furan side chain .

- Impact: The saturated pyrimidine ring reduces planarity, affecting π-π stacking interactions.

Physical and Spectral Properties

- Key Observations: Thienopyrimidines (e.g., compound 18) exhibit higher melting points (~125°C) due to increased molecular rigidity from fused rings. Tetrahydro derivatives (e.g., compound 17) show lower melting points (95–96°C) owing to reduced crystallinity .

Biological Activity

4-(3,4-Dichlorophenoxy)-5-methoxy-2-(methylsulfanyl)pyrimidine is a compound with potential biological activities that have been the subject of various studies. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₈H₁₁Cl₂N₂O₂S

- Molecular Weight : 394.26 g/mol

- CAS Number : 339275-99-9

This pyrimidine derivative features a dichlorophenoxy group and a methoxy group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Antimicrobial Activity : The compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that it can outperform traditional antibiotics like ampicillin in certain tests, with minimum inhibitory concentrations (MIC) ranging from 0.004 to 0.03 mg/mL against sensitive strains .

- Anticancer Activity : Research indicates that this compound has notable antiproliferative effects on cancer cell lines. For instance, it has shown IC₅₀ values comparable to established chemotherapeutic agents like doxorubicin against A-549 and HCT-116 cancer cell lines . The presence of the dichlorophenyl group is essential for enhancing its cytotoxicity.

- Mechanism of Action in Cancer Cells : Molecular docking studies suggest that the compound interacts with key proteins involved in cancer progression, primarily through hydrophobic interactions and hydrogen bonding . This interaction leads to apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Antimicrobial Efficacy : A recent study evaluated the antibacterial properties of various derivatives, including this compound. It demonstrated superior activity against Escherichia coli and Staphylococcus aureus, suggesting its potential as a therapeutic agent against bacterial infections .

- Anticancer Evaluation : In vitro studies on human cancer cell lines revealed that this compound significantly inhibits cell proliferation. The mechanisms involved include induction of apoptosis and disruption of cell cycle progression .

Data Tables

| Biological Activity | Tested Strains/Cell Lines | IC₅₀/MIC Values |

|---|---|---|

| Antibacterial | E. coli, S. aureus | MIC 0.004–0.03 mg/mL |

| Anticancer | A-549, HCT-116 | IC₅₀ 0.02–0.08 μmol/mL |

Q & A

Q. What are the common synthetic routes for 4-(3,4-Dichlorophenoxy)-5-methoxy-2-(methylsulfanyl)pyrimidine, and how can intermediates be characterized?

Methodological Answer: A typical synthesis involves nucleophilic substitution on a pyrimidine core. For example, a halogen atom (e.g., chlorine) at the 4-position can be replaced by a 3,4-dichlorophenoxy group via a copper-catalyzed Ullmann coupling. The methylsulfanyl group is introduced via thiolation of a chloropyrimidine intermediate using sodium thiomethoxide. Key intermediates (e.g., 5-methoxy-2-chloropyrimidine) should be characterized by (e.g., singlet for methoxy at δ 3.8–4.0 ppm) and LC-MS to confirm molecular ions. Reaction optimization may require monitoring by TLC (silica gel, ethyl acetate/hexane) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- : Key signals include the methoxy group (δ ~3.8 ppm, singlet), methylsulfanyl (δ ~2.5 ppm, singlet), and aromatic protons from the dichlorophenoxy moiety (δ 6.8–7.4 ppm, multiplet).

- LC-MS: A molecular ion peak at m/z 375–380 ([M+H]) confirms the molecular weight.

- IR: Stretching vibrations for C-O (methoxy, ~1250 cm) and C-S (methylsulfanyl, ~650 cm) provide functional group validation .

Q. How can researchers design initial biological activity screens for this compound?

Methodological Answer: Prioritize assays based on structural analogs. For example:

- Enzyme inhibition: Test against kinases or cytochrome P450 isoforms using fluorometric assays (e.g., IC determination).

- Antimicrobial activity: Use microdilution assays (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Cytotoxicity: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and solvent controls .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity be resolved?

Methodological Answer: Contradictions often arise from assay conditions or purity. Steps:

- Purity validation: Reanalyze the compound via HPLC (≥95% purity; C18 column, acetonitrile/water gradient).

- Dose-response curves: Repeat assays with a wider concentration range (e.g., 0.1–100 µM) and calculate Hill slopes to assess cooperativity.

- Solubility checks: Use DMSO stocks (<0.1% final concentration) and confirm solubility in assay buffers via dynamic light scattering .

Q. What computational strategies can predict the compound’s binding modes to biological targets?

Methodological Answer:

- Molecular docking: Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 1T46 for kinases). Focus on the dichlorophenoxy group for hydrophobic interactions.

- MD simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å).

- QSAR modeling: Train models with descriptors like logP, polar surface area, and H-bond acceptors using datasets from PubChem .

Q. How can reaction yields be improved for the methylsulfanyl substitution step?

Methodological Answer:

- Catalyst screening: Test Pd(OAc)/Xantphos for Buchwald-Hartwig coupling instead of traditional SNAr reactions.

- Solvent optimization: Use DMF or DMSO at 80–100°C to enhance nucleophilicity of thiomethoxide.

- Workup modifications: Extract unreacted starting material with dichloromethane/water and purify via column chromatography (silica gel, 20% ethyl acetate/hexane) .

Q. What strategies mitigate degradation of the compound during storage?

Methodological Answer:

- Temperature control: Store at −20°C under argon to prevent oxidation of the methylsulfanyl group.

- Light protection: Use amber vials to avoid photodegradation of the dichlorophenoxy moiety.

- Stability assays: Monitor via HPLC every 3 months; degradation products often include sulfoxide derivatives (retention time shifts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.